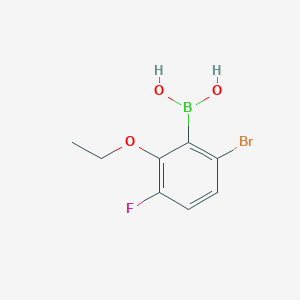
(6-ブロモ-2-エトキシ-3-フルオロフェニル)ボロン酸
概要
説明
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
科学的研究の応用
Chemistry
In chemistry, (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of bioactive molecules, including potential drug candidates. Its derivatives have been investigated for their activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is used in the production of advanced materials, such as liquid crystals and polymers. Its role in the synthesis of complex organic molecules also makes it valuable in the development of new materials with unique properties.
作用機序
Target of Action
The primary target of the compound (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid’s action are primarily seen in the formation of new carbon-carbon bonds . This is a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid. For instance, the compound is known to be environmentally benign , suggesting that it may have a minimal impact on the environment.
生化学分析
Biochemical Properties
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial for various cellular processes . The boronic acid moiety in (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, it can interact with kinase enzymes, affecting their activity and downstream signaling pathways.
Cellular Effects
The effects of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases by (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid can lead to altered proteolytic processing of key signaling molecules, thereby impacting cell proliferation, apoptosis, and differentiation. Furthermore, its interaction with kinase enzymes can result in changes in phosphorylation patterns, affecting various cellular pathways.
Molecular Mechanism
At the molecular level, (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction is reversible, allowing for dynamic regulation of enzyme activity. Additionally, (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid can act as a ligand for kinase enzymes, modulating their activity and influencing gene expression through changes in phosphorylation states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that boronic acids, including (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid, are susceptible to hydrolysis, particularly at physiological pH . This hydrolysis can lead to a decrease in the compound’s efficacy over time. Long-term exposure to (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid in in vitro and in vivo studies has demonstrated potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as hydrolysis and conjugation, which can affect its bioavailability and activity. Enzymes such as esterases and hydrolases play a role in the metabolism of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid, leading to the formation of metabolites that may have distinct biochemical properties.
Transport and Distribution
The transport and distribution of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is also dependent on its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific targeting sequences can direct (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-bromo-2-ethoxy-3-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), aqueous or organic solvents (e.g., ethanol, toluene), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
類似化合物との比較
Similar Compounds
- (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid
- 2-Bromo-3-ethoxy-6-fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of complex organic molecules.
特性
IUPAC Name |
(6-bromo-2-ethoxy-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-8-6(11)4-3-5(10)7(8)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBDAFLNQDNKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OCC)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


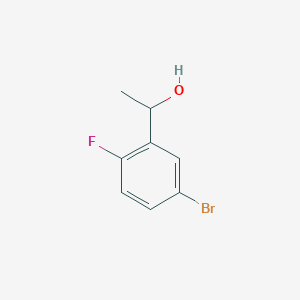
![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1387004.png)
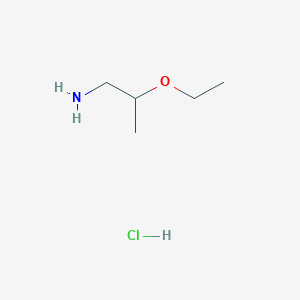
![(2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1387007.png)
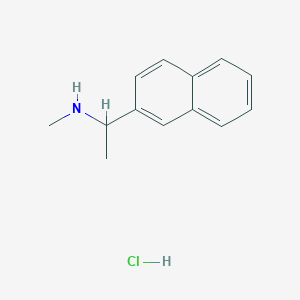
![[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1387009.png)
![4-{[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1387010.png)

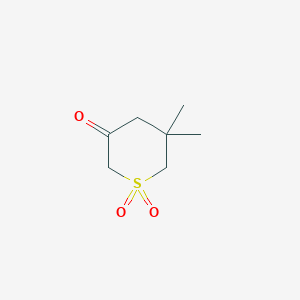



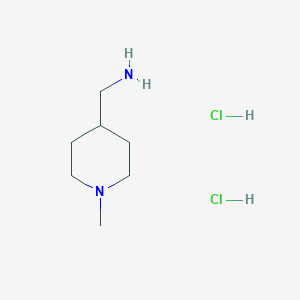
![6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine](/img/structure/B1387026.png)
